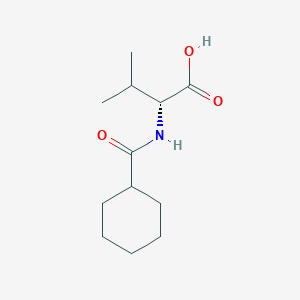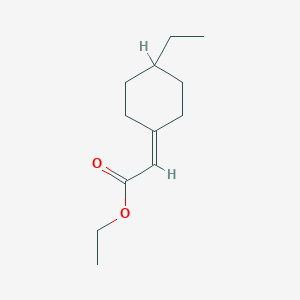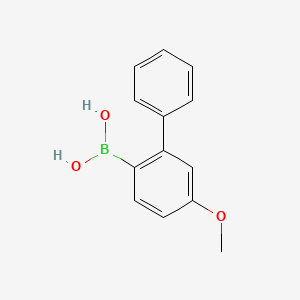
N-(4-sulfamoylnaphthalen-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-sulfamoylnaphthalen-1-yl)acetamide: is a compound that belongs to the class of sulfonamide derivatives. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The acetamide functional group in this compound further enhances its biological activity, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-sulfamoylnaphthalen-1-yl)acetamide typically involves the reaction of 4-sulfamoylnaphthalene-1-amine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-sulfamoylnaphthalene-1-amine+acetic anhydride→this compound+acetic acid
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(4-sulfamoylnaphthalen-1-yl)acetamide can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced, especially at the sulfonamide group, to form corresponding amines.
Substitution: this compound can participate in substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Compounds with different functional groups replacing the acetamide group.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-sulfamoylnaphthalen-1-yl)acetamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology: The compound exhibits significant biological activity, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: Due to its biological activity, this compound is studied for its potential use in treating bacterial infections and certain types of cancer. It is also investigated for its role in inhibiting specific enzymes involved in disease pathways.
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing.
Wirkmechanismus
N-(4-sulfamoylnaphthalen-1-yl)acetamide exerts its effects by interacting with specific molecular targets in biological systems. One of the primary mechanisms is the inhibition of dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides. By inhibiting DHFR, the compound disrupts DNA synthesis and cell division, leading to its antimicrobial and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
N-(4-sulfamoylphenyl)acetamide: Similar structure but with a phenyl ring instead of a naphthalene ring.
N-(4-sulfamoylbenzyl)acetamide: Contains a benzyl group instead of a naphthalene ring.
N-(4-sulfamoylphenyl)acetamide: Another sulfonamide derivative with a phenyl ring.
Uniqueness: N-(4-sulfamoylnaphthalen-1-yl)acetamide is unique due to the presence of the naphthalene ring, which enhances its biological activity compared to similar compounds with phenyl or benzyl rings. The naphthalene ring provides additional sites for chemical modifications, making it a versatile compound in synthetic chemistry and drug development.
Eigenschaften
CAS-Nummer |
31863-62-4 |
|---|---|
Molekularformel |
C12H12N2O3S |
Molekulargewicht |
264.30 g/mol |
IUPAC-Name |
N-(4-sulfamoylnaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C12H12N2O3S/c1-8(15)14-11-6-7-12(18(13,16)17)10-5-3-2-4-9(10)11/h2-7H,1H3,(H,14,15)(H2,13,16,17) |
InChI-Schlüssel |
ARQKMILAHVFBEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



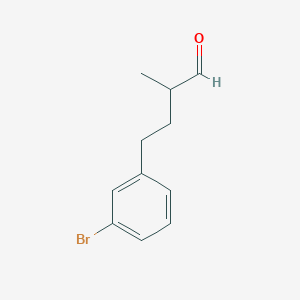
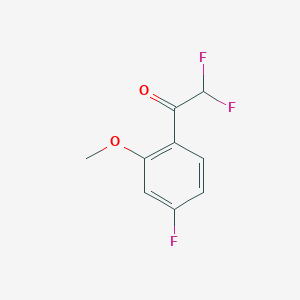
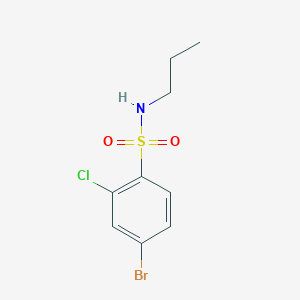
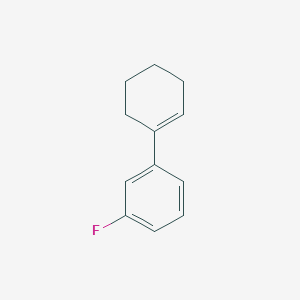
![[2-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B13543445.png)
![2',4'-dihydro-1'H-spiro[pyrrolidine-2,3'-quinolin]-2'-one hydrochloride](/img/structure/B13543448.png)
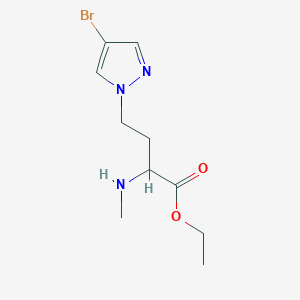
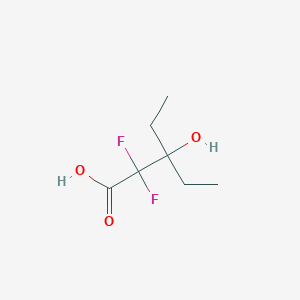
![3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-5-amine](/img/structure/B13543461.png)
